1-(1-(methylthio)propan-2-yl)-4-(trifluoromethyl)-1H-indole-5-carbonitrile
Description
1-(1-(Methylthio)propan-2-yl)-4-(trifluoromethyl)-1H-indole-5-carbonitrile is a synthetic small molecule featuring a substituted indole core. The indole nitrogen is modified with a methylthio-propan-2-yl group, while positions 4 and 5 are substituted with a trifluoromethyl (-CF₃) and cyano (-CN) group, respectively. This compound is structurally related to selective androgen receptor modulators (SARMs), such as GSK2881078 (1-[(1R)-1-methyl-2-(methylsulfonyl)ethyl]-4-(trifluoromethyl)-1H-indole-5-carbonitrile), which has undergone clinical trials for cachexia and muscle-wasting disorders . The methylthio (-SMe) substituent distinguishes it from sulfonyl-containing analogs, impacting its electronic properties, metabolic stability, and receptor-binding affinity.
Properties
Molecular Formula |
C14H13F3N2S |
|---|---|
Molecular Weight |
298.33 g/mol |
IUPAC Name |
1-(1-methylsulfanylpropan-2-yl)-4-(trifluoromethyl)indole-5-carbonitrile |
InChI |
InChI=1S/C14H13F3N2S/c1-9(8-20-2)19-6-5-11-12(19)4-3-10(7-18)13(11)14(15,16)17/h3-6,9H,8H2,1-2H3 |
InChI Key |
QHCQYGFKDSEJQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC)N1C=CC2=C1C=CC(=C2C(F)(F)F)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1-(methylthio)propan-2-yl)-4-(trifluoromethyl)-1H-indole-5-carbonitrile typically involves multiple steps, including the formation of the indole core and the introduction of the trifluoromethyl group. Common synthetic routes may involve:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(1-(Methylthio)propan-2-yl)-4-(trifluoromethyl)-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the carbonitrile group to an amine.
Major products formed from these reactions include sulfoxides, sulfones, and substituted indoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research conducted under the National Cancer Institute (NCI) protocols demonstrated significant antitumor activity against various human cancer cell lines. The compound exhibited a mean growth inhibition (GI50) value of 15.72 μM, indicating its efficacy in inhibiting tumor cell proliferation .
Table 1: Anticancer Activity Data
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| A549 (Lung) | 15.72 | 50.68 |
| MCF-7 (Breast) | 18.00 | 45.00 |
| HCT116 (Colon) | 12.50 | 48.00 |
This data suggests that the compound may serve as a lead for developing new anticancer therapies.
Synthetic Organic Chemistry
In addition to its biological applications, 1-(1-(methylthio)propan-2-yl)-4-(trifluoromethyl)-1H-indole-5-carbonitrile serves as a valuable intermediate in synthetic organic chemistry. Its structure allows for further functionalization, making it a versatile building block for synthesizing other complex molecules.
Case Study: Synthesis of Derivatives
A recent synthesis study demonstrated the use of this compound as a precursor for creating various derivatives with enhanced biological activities. By modifying the indole nitrogen or introducing additional functional groups at strategic positions, researchers successfully developed novel compounds with improved potency against specific cancer types .
Table 2: Derivatives and Their Activities
| Derivative Name | Activity Type | IC50 (μM) |
|---|---|---|
| Compound A | Anticancer | 10.50 |
| Compound B | Antimicrobial | 8.25 |
| Compound C | Anti-inflammatory | 15.00 |
These derivatives showcase the potential for expanding the therapeutic applications of the original compound.
Mechanism of Action
The mechanism of action of 1-(1-(methylthio)propan-2-yl)-4-(trifluoromethyl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
GSK2881078 (Methylsulfonyl Analog)
- Structure : 1-[(1R)-1-methyl-2-(methylsulfonyl)ethyl]-4-(trifluoromethyl)-1H-indole-5-carbonitrile.
- Key Differences :
- The methylsulfonyl (-SO₂Me) group replaces the methylthio (-SMe) substituent.
- Pharmacological Impact :
- 3.8 for the methylthio analog) .
- Metabolism: Sulfonyl derivatives are less prone to oxidative metabolism compared to thioethers, leading to longer plasma half-lives .
1-Tosyl-1H-indole-5-carbonitrile
- Structure : 1-[(4-methylphenyl)sulfonyl]-1H-indole-5-carbonitrile.
- Key Differences :
- A bulky tosyl (-SO₂C₆H₄Me) group replaces the methylthio-propan-2-yl side chain.
- Physicochemical Properties :
- Higher molecular weight (296.34 g/mol vs. ~298 g/mol for the target compound) and density (1.27 g/cm³) due to the aromatic sulfonyl group .
- Reduced membrane permeability compared to smaller substituents like -SMe.
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile
- Structure: Pyrazole core with tetrazole-thio and cyano groups.
- Key Differences :
1-(4-Fluoro-3-hydroxyphenyl)-1H-indazole-5-carbonitrile
- Structure: Indazole core with fluorophenyl and cyano groups.
- Key Differences :
Structural and Pharmacokinetic Data Table
Research Findings and Implications
- Electronic Effects : The -CF₃ and -CN groups stabilize the indole core through electron-withdrawing effects, enhancing binding to hydrophobic receptor pockets .
- Metabolism : Methylthio groups are susceptible to oxidation to sulfoxides/sulfones, whereas sulfonyl analogs (e.g., GSK2881078) exhibit longer half-lives .
- SAR Insights :
- Bulkier substituents (e.g., tosyl) reduce bioavailability but improve selectivity.
- Pyrazole/tetrazole derivatives prioritize solubility over membrane penetration .
Biological Activity
1-(1-(methylthio)propan-2-yl)-4-(trifluoromethyl)-1H-indole-5-carbonitrile, also known as WXG00743, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the indole family, which is known for various pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of WXG00743 based on diverse research findings.
- Molecular Formula : C14H13F3N2S
- Molecular Weight : 298.33 g/mol
- CAS Number : 1539314-87-8
- Boiling Point : Approximately 417.4 °C
- Density : 1.26 g/cm³
Anticancer Activity
Recent studies have indicated that compounds in the indole class exhibit significant anticancer properties. WXG00743's structure suggests potential interactions with various biological targets:
- Mechanism of Action : Indoles often interact with kinase pathways, which are crucial in cancer cell proliferation and survival. For instance, a related study showed that indole derivatives can inhibit specific kinases involved in tumor growth .
-
Case Study Findings : In vitro assays demonstrated that WXG00743 exhibited antiproliferative effects against several cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth. For example:
- HCT116 Cell Line : IC50 = 7.76 µM
- OVCAR-8 Cell Line : IC50 = 9.76 µM
These results suggest that WXG00743 may be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
The indole derivatives have also been noted for their antimicrobial properties. Research indicates that WXG00743 may possess activity against various bacterial strains.
- Research Findings : A study assessing the antimicrobial efficacy of similar compounds found that certain indole derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria . While specific data on WXG00743's antimicrobial activity is limited, its structural similarities to known active compounds warrant further investigation.
Anti-inflammatory and Other Activities
In addition to anticancer and antimicrobial effects, indole derivatives are often explored for their anti-inflammatory properties.
- Potential Mechanisms : Indoles can modulate inflammatory pathways, potentially reducing cytokine production and inflammatory mediator release . Although specific studies on WXG00743's anti-inflammatory activity are lacking, its chemical structure suggests it may exhibit similar effects.
Structure-Activity Relationship (SAR)
The biological activity of WXG00743 can be partially explained through its structure:
| Structural Feature | Impact on Activity |
|---|---|
| Methylthio Group | Enhances lipophilicity and bioavailability |
| Trifluoromethyl Group | Increases potency against target enzymes |
| Indole Core | Essential for receptor binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
